2,7-Naphthyridine-4-carbonitrile
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Overview
Description
2,7-Naphthyridine-4-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are a class of aromatic alkaloids found in various natural sources such as plants, sponges, and marine organisms . The 2,7-naphthyridine ring system is characterized by the presence of nitrogen atoms at positions 2 and 7 of the naphthalene ring, making it a diazanaphthalene derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-naphthyridine-4-carbonitrile typically involves the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a substituted tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile . This intermediate is then converted to 3-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine . The final product is obtained through further reactions involving various reagents and conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine hydrate, morpholine, and various alkyl halides . Reaction conditions typically involve refluxing in solvents such as ethanol or using basic conditions to facilitate the reactions .
Major Products Formed
Major products formed from the reactions of this compound include hydrazinyl derivatives, morpholino derivatives, and various fused heterocyclic systems .
Scientific Research Applications
2,7-Naphthyridine-4-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,7-naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microbial cells by interfering with their metabolic processes . In cancer cells, it can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
2,7-Naphthyridine-4-carbonitrile can be compared with other similar compounds, such as:
1,5-Naphthyridine: Another isomer of naphthyridine with nitrogen atoms at positions 1 and 5.
1,6-Naphthyridine: This isomer has nitrogen atoms at positions 1 and 6 and exhibits unique reactivity and applications.
1,7-Naphthyridine: With nitrogen atoms at positions 1 and 7, this compound also has distinct properties and uses.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms, which imparts unique chemical reactivity and biological activities compared to other naphthyridine isomers .
Properties
Molecular Formula |
C9H5N3 |
---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
2,7-naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C9H5N3/c10-3-7-4-12-6-8-5-11-2-1-9(7)8/h1-2,4-6H |
InChI Key |
BJWKDQPWAGZNDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CN=CC(=C21)C#N |
Origin of Product |
United States |
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